AC-Asp-arg-gly-asp-ser-OH AC-Asp-arg-gly-asp-ser-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC21296809
InChI: InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1
SMILES: CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O
Molecular Formula: C21H34N8O12
Molecular Weight: 590.5 g/mol

AC-Asp-arg-gly-asp-ser-OH

CAS No.:

Cat. No.: VC21296809

Molecular Formula: C21H34N8O12

Molecular Weight: 590.5 g/mol

* For research use only. Not for human or veterinary use.

AC-Asp-arg-gly-asp-ser-OH -

Specification

Molecular Formula C21H34N8O12
Molecular Weight 590.5 g/mol
IUPAC Name (3S)-3-acetamido-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1
Standard InChI Key SSQXWSYTLDJJAP-CYDGBPFRSA-N
Isomeric SMILES CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O
SMILES CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O
Canonical SMILES CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O

Introduction

Chemical Structure and Properties

AC-Asp-Arg-Gly-Asp-Ser-OH represents an acetylated modification of the Arg-Gly-Asp-Ser peptide, with the acetyl group attached to the N-terminus of the aspartic acid residue and a free carboxyl group at the C-terminus of the serine residue. This structural modification can significantly alter the peptide's stability, bioavailability, and biological activity compared to the unmodified RGDS peptide.

The base RGDS peptide (CAS: 91037-65-9) has a molecular formula of C₁₅H₂₇N₇O₈ and a molecular weight of approximately 433.42 g/mol . With the addition of an acetyl group (CH₃CO-) at the N-terminus, AC-Asp-Arg-Gly-Asp-Ser-OH would have a slightly higher molecular weight and modified chemical properties. This acetylation typically enhances peptide stability by protecting against aminopeptidase degradation, potentially extending the peptide's half-life in biological systems.

Physical Properties

Based on similar peptides, the following physical properties can be inferred for AC-Asp-Arg-Gly-Asp-Ser-OH:

PropertyValue
CAS Number151997-55-6
Molecular FormulaC₁₇H₂₉N₇O₉ (estimated)
Molecular Weight~475.45 g/mol (estimated)
AppearanceWhite to off-white powder
SolubilityWater-soluble
Density~1.65 g/cm³ (estimated based on similar peptides)

The acetylation typically increases the peptide's hydrophobicity compared to the non-acetylated version, which may influence its pharmacokinetic properties and membrane permeability .

Biological Activities and Mechanisms of Action

The biological activity of AC-Asp-Arg-Gly-Asp-Ser-OH is primarily derived from the RGD motif, which is recognized by integrin receptors. The acetylation at the N-terminus of the peptide modifies its interaction with biological targets while potentially enhancing its stability.

Integrin Binding and Cell Adhesion

The base RGDS peptide is known to be an integrin binding sequence that inhibits integrin receptor function . Integrins are transmembrane receptors that facilitate cell-cell and cell-extracellular matrix (ECM) adhesion. The RGD sequence specifically binds to several integrin receptors, including αvβ3, which plays crucial roles in cell adhesion, migration, and survival.

Research indicates that RGDS-modified surfaces cause up-regulation of αvβ3 integrin . The acetylated derivative likely retains this property, potentially with altered binding affinity or kinetics due to the structural modification. This property makes AC-Asp-Arg-Gly-Asp-Ser-OH of interest in biomaterial development and tissue engineering applications.

Anti-Apoptotic Effects

Attachment to RGDS-treated membranes has been shown to completely abolish apoptosis induced by various agents, including staurosporine, the Ca²⁺·Pi ion pair, and sodium nitroprusside . This anti-apoptotic effect appears to be mediated through the phosphatidylinositol 3-kinase pathway, as inhibition of this pathway eliminates the RGDS-dependent resistance to apoptosis.

The acetylated version (AC-Asp-Arg-Gly-Asp-Ser-OH) may share these anti-apoptotic properties, potentially with enhanced stability or altered efficacy due to the N-terminal modification.

Molecular Interactions

The base RGDS peptide interacts with several proteins involved in cell survival and apoptosis, including:

  • Survivin - RGDS binds to survivin with high affinity (Kd 27.5 μM), specifically at the survivin C-terminus

  • Procaspase-3, -8, and -9 - Key enzymes in the apoptotic cascade

These molecular interactions contribute to the peptide's biological effects. The RGDS-survivin interaction appears to play a particularly important role, as RGDS loses its anti-mitogenic effect in survivin-deprived cells with a specific siRNA .

Anti-Inflammatory Properties

One of the most significant biological activities associated with RGDS-containing peptides is their anti-inflammatory effect, which may also be exhibited by AC-Asp-Arg-Gly-Asp-Ser-OH.

Regulation of Enzyme Activity

In vivo studies have demonstrated that RGDS (at doses of 2.5 or 5 mg/kg administered 1 hour before lipopolysaccharide [LPS] challenge) significantly inhibits LPS-induced matrix metalloproteinase-9 (MMP-9) activity in bronchoalveolar lavage (BAL) fluid 4 hours post-LPS . Additionally, RGDS decreases myeloperoxidase (MPO) activity and nuclear factor-kappa B (NF-κB) activity, both of which are important mediators of inflammatory responses .

The following table summarizes the anti-inflammatory effects observed in in vivo models:

ParameterDoseTimingEffect
MMP-9 Activity2.5-5 mg/kg1h pre-LPSSignificant inhibition at 4h post-LPS
TNF-α Levels1-5 mg/kg i.p.1h pre-LPSInhibition of LPS-induced increase
MIP-2 Levels1-5 mg/kg i.p.1h pre-LPSInhibition of LPS-induced increase
MPO ActivityNot specifiedNot specifiedDecrease
NF-κB ActivityNot specifiedNot specifiedDecrease

As an acetylated derivative, AC-Asp-Arg-Gly-Asp-Ser-OH may exhibit these anti-inflammatory properties with potentially enhanced stability or modified pharmacokinetics.

Comparison with Related Peptides

To better understand the unique properties of AC-Asp-Arg-Gly-Asp-Ser-OH, it is valuable to compare it with related peptides containing the RGD sequence.

RGDS vs. Other RGD-Containing Peptides

Several natural and synthetic peptides contain the RGD sequence, each with unique properties:

  • Triflavin - An antiplatelet peptide containing Arg-Gly-Asp purified from Trimeresurus flavoviridis venom, which inhibits aggregation of human platelets

  • Trigramin - Shows 68% sequence identity with triflavin but is 3-fold less potent in inhibiting platelet aggregation

  • Gly-Arg-Gly-Asp-Ser (GRGDS) - A synthetic pentapeptide that competitively inhibits triflavin binding to platelets

The relative potency of these peptides appears to be influenced by the amino acids adjacent to the RGD sequence. For example, triflavin (containing Arg-Gly-Asp-Phe) was 3-fold more potent than trigramin (containing Arg-Gly-Asp-Asp) in inhibiting platelet aggregation . Similarly, the synthetic peptide Arg-Gly-Asp-Phe was reported to be 4- to 5-fold more potent than Arg-Gly-Asp-Ser in inhibiting fibrinogen binding .

Research Applications

Based on the biological activities of RGDS and related peptides, AC-Asp-Arg-Gly-Asp-Ser-OH has potential applications in various research and therapeutic areas.

Cell Adhesion Studies

The ability of RGD-containing peptides to bind integrin receptors makes them valuable tools for studying cell adhesion mechanisms. AC-Asp-Arg-Gly-Asp-Ser-OH could be used to:

  • Block integrin-mediated cell adhesion in experimental settings

  • Study the role of specific integrin receptors in various cellular processes

  • Develop biomaterials with controlled cell adhesion properties

Anti-Inflammatory Research

Given the documented anti-inflammatory effects of RGDS, AC-Asp-Arg-Gly-Asp-Ser-OH may serve as a valuable tool in inflammation research and potentially as a lead compound for anti-inflammatory drug development. Specific applications might include:

  • Studying the role of integrin-mediated leukocyte activation in inflammatory responses

  • Investigating novel anti-inflammatory pathways

  • Developing peptide-based anti-inflammatory therapeutics with enhanced stability

Apoptosis Research

The interaction of RGDS with survivin and procaspases suggests that AC-Asp-Arg-Gly-Asp-Ser-OH may be useful for studying apoptotic pathways. Researchers might use this compound to:

  • Investigate the regulation of apoptosis by integrin signaling

  • Study the role of survivin in cell survival and apoptosis resistance

  • Develop novel approaches for modulating apoptosis in cancer and other diseases

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